molecular formula C37H42ClN7O7S B1221644 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol CAS No. 90992-24-8

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

Cat. No.: B1221644
CAS No.: 90992-24-8
M. Wt: 764.3 g/mol
InChI Key: BMMQBTBBZYMQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol is a complex organic compound with a diverse range of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide can be achieved through multiple synthetic routes. One common method involves the acylation of chlorobenzene with phthalic anhydride in the presence of aluminum chloride . This reaction forms 2-carboxy-4-chlorobenzophenone, which is then further processed to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase . By inhibiting this enzyme, the compound can modulate various physiological processes, including fluid balance and pH regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90992-24-8

Molecular Formula

C37H42ClN7O7S

Molecular Weight

764.3 g/mol

IUPAC Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;phthalazin-1-ylhydrazine;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

InChI

InChI=1S/C15H23NO3.C14H11ClN2O4S.C8H8N4/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;9-11-8-7-4-2-1-3-6(7)5-10-12-8/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1-7,19H,(H,17,18)(H2,16,20,21);1-5H,9H2,(H,11,12)

InChI Key

BMMQBTBBZYMQLR-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1=CC=C2C(=C1)C=NN=C2NN.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1=CC=C2C(=C1)C=NN=C2NN.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Synonyms

trepress

Origin of Product

United States

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